2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-ethyl-6-methylphenyl)acetamide
Description
The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-ethyl-6-methylphenyl)acetamide is a heterocyclic molecule featuring a pyrrolo[3,2-d]pyrimidin-4-one core. This bicyclic system is substituted with a 3-ethyl group at position 3, a phenyl group at position 7, and an acetamide side chain at position 3. The acetamide moiety is further functionalized with a 2-ethyl-6-methylphenyl group. Such pyrrolo-pyrimidine derivatives are of interest in medicinal chemistry due to their structural resemblance to purine bases, which often confer kinase inhibitory activity. The ethyl and phenyl groups likely enhance lipophilicity, while the acetamide linkage may participate in hydrogen bonding, influencing solubility and target interactions.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-4-18-13-9-10-17(3)22(18)27-21(30)15-29-14-20(19-11-7-6-8-12-19)23-24(29)25(31)28(5-2)16-26-23/h6-14,16H,4-5,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTMYZBOFDSYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared to analogs from the literature below. Key differences in heterocyclic cores, substituents, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Variations: The target’s pyrrolo[3,2-d]pyrimidin-4-one core differs from ’s thieno[2,3-d]pyrimidine and ’s pyrimido[4,5-d]pyrimidinone. Pyrrolo[1,2-b]pyridazine derivatives () feature a fused pyridazine ring, which may confer distinct conformational flexibility compared to pyrimidine-based cores.
Substituent Effects: Electron-Withdrawing Groups: ’s trifluoromethyl and cyano substituents increase polarity and metabolic stability compared to the target’s ethyl and phenyl groups. Acetamide Linkage: The target’s N-(2-ethyl-6-methylphenyl)acetamide shares functional similarity with ’s acetamide but differs in aromatic substitution. The ortho-ethyl and meta-methyl groups in the target may sterically hinder hydrogen bonding compared to ’s unsubstituted phenylamino group.
Spectral and Physical Properties: ’s IR spectrum shows two carbonyl peaks (1730 and 1690 cm⁻¹), likely corresponding to the pyrimidinone and acetamide groups. The target compound would be expected to exhibit similar peaks, with possible shifts due to substituent effects. Melting points for pyrrolo-pyrimidine derivatives (e.g., 143–145°C in ) suggest moderate crystallinity, influenced by hydrogen bonding and packing efficiency.
Synthetic Routes :
- ’s synthesis involves acetylation of an amine intermediate under mild conditions (pyridine, room temperature), yielding 73% of product. Similar methods may apply to the target compound.
- Thiazolo-pyrimidine derivatives () employ carboxylate ester groups, requiring alternative coupling strategies compared to acetamide formation.
Research Implications
- The target’s ethyl and phenyl substituents likely enhance membrane permeability compared to polar groups in and .
- Hydrogen-bonding capacity (via the acetamide NH and pyrimidinone carbonyl) may facilitate interactions with biological targets, as seen in kinase inhibitors.
- Future studies should explore crystallographic data (e.g., using SHELX or the Cambridge Structural Database) to analyze hydrogen-bonding patterns and conformational stability.
Biological Activity
The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[3,2-d]pyrimidine core, is associated with various biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 402.49 g/mol. The presence of ethyl and methyl substituents enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
The biological activity of this compound primarily arises from its interactions with specific molecular targets, including:
- Enzymes : It has been identified as a potential inhibitor of kinases such as Focal Adhesion Kinase (FAK) and Pyk2, which are crucial in signaling pathways associated with cancer cell proliferation and migration.
- Receptors : The compound may also interact with various receptors involved in cellular signaling, potentially modulating their activity and influencing downstream biological effects.
Biological Activity Studies
Research has indicated that derivatives of this compound exhibit promising anti-cancer properties by inhibiting key signaling pathways. For instance:
- Inhibition of FAK : Preliminary studies suggest that the compound inhibits FAK activity, leading to reduced cell migration and proliferation in cancer cells .
- Antiviral Properties : Some structural analogs have shown antiviral activity, suggesting a broader therapeutic potential beyond oncology.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to This compound :
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1. 2-(3-Ethyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(phenyl)acetamide | Similar pyrrolo core | Variations in substituents alter biological activity |
| 2. 6-Methylpyrrolo[3,2-d]pyrimidine derivatives | N/A | Potential anti-inflammatory agents |
| 3. N-(4-fluorophenyl)-2-{3-methyl-4-thio-pyrrolo[3,2-d]pyrimidin}acetamide | Contains a thioether | Thioether may alter electronic properties |
These compounds highlight the versatility of the pyrrolo[3,2-d]pyrimidine scaffold in medicinal chemistry and underscore the unique properties of the target compound due to its specific substitution pattern.
Case Studies
Several case studies have demonstrated the efficacy of similar pyrrolo[3,2-d]pyrimidine derivatives in preclinical models:
- In vitro Studies : Compounds similar to the target compound have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anti-cancer activity .
- Mechanistic Studies : Research has focused on elucidating the mechanisms by which these compounds inhibit kinase activity and affect cellular pathways associated with tumor growth and metastasis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?
- Methodology: The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the pyrrolo[3,2-d]pyrimidine core via cyclocondensation of substituted pyrimidine intermediates under reflux conditions (e.g., using acetic acid as a solvent) .
- Introduction of the ethyl and phenyl substituents at positions 3 and 7 via alkylation or Suzuki coupling .
- Final acylation with N-(2-ethyl-6-methylphenyl)acetamide using coupling agents like EDCI/HOBt in DMF .
- Quality Control: Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization Techniques:
- NMR Spectroscopy: 1H/13C NMR to verify substituent positions and stereochemistry. For example, the ethyl group at position 3 shows a triplet at δ 1.2–1.4 ppm (1H NMR) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 513.2) .
- X-ray Crystallography: If single crystals are obtained, crystallographic data can resolve ambiguous structural features .
Q. What preliminary assays are recommended to assess biological activity?
- In Vitro Screening:
- Kinase Inhibition Assays: Use ADP-Glo™ kinase assays to evaluate inhibition of target kinases (e.g., Aurora A/B) at 10 µM concentrations .
- Cytotoxicity Profiling: MTT assays on cancer cell lines (e.g., HCT-116, IC50 determination) .
- Solubility/Permeability: Kinetic solubility in PBS (pH 7.4) and PAMPA for passive diffusion .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for specific targets?
- Methods:
- Molecular Docking: Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (PDB: 4O0A). Focus on hydrogen bonding with hinge regions (e.g., Glu211) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- Free Energy Calculations: MM-PBSA to predict binding free energy (ΔG) and guide substituent modifications .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Case Example: Discrepancies in IC50 values between enzymatic and cell-based assays may arise from off-target effects or metabolic instability.
- Orthogonal Assays: Validate kinase inhibition via Western blot (phospho-substrate reduction) .
- Metabolite Identification: LC-MS/MS to detect oxidative metabolites (e.g., CYP3A4-mediated degradation) .
- Impurity Profiling: HPLC-MS to rule out synthetic byproducts (>95% purity threshold) .
Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?
- SAR Design:
| Modification Site | Tested Groups | Impact on Activity | Reference |
|---|---|---|---|
| Position 3 (ethyl) | Methyl, isopropyl | ↑ Potency with bulkier groups | |
| Acetamide side chain | Cyclohexyl, fluorophenyl | ↑ Selectivity for kinase isoforms |
- Key Findings: Fluorine substitution at the phenyl ring (position 7) enhances metabolic stability by reducing CYP2D6 oxidation .
Q. What experimental controls are critical for validating target engagement in cellular models?
- Controls:
- Negative Control: Use a structurally analogous inactive compound (e.g., ethyl→methyl substitution at position 3) .
- Positive Control: Co-treatment with known kinase inhibitors (e.g., Barasertib for Aurora B) .
- CRISPR Knockout: Validate target specificity using kinase-deficient cell lines .
Data Contradiction Analysis
Q. How to address discrepancies in solubility measurements between DMSO stock and aqueous buffers?
- Root Cause: Aggregation or precipitation upon dilution from DMSO.
- Solutions:
- Dynamic Light Scattering (DLS): Confirm nanoparticle formation at working concentrations .
- Co-solvent Systems: Use 0.1% Tween-80 to stabilize aqueous solutions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
